molecular formula C11H16N2O B3336502 3-(3,4-Dimethylphenyl)-1,1-dimethylurea CAS No. 29003-72-3

3-(3,4-Dimethylphenyl)-1,1-dimethylurea

Cat. No.: B3336502
CAS No.: 29003-72-3
M. Wt: 192.26 g/mol
InChI Key: WHCJHUNXJNPVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-1,1-dimethylurea is a substituted urea herbicide characterized by a phenyl ring substituted with two methyl groups at the 3- and 4-positions and a dimethylurea moiety. Substituted ureas are widely used as photosynthesis inhibitors, targeting Photosystem II (PSII) by blocking electron transport at the plastoquinone-binding site (QB) .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-5-6-10(7-9(8)2)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCJHUNXJNPVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183215
Record name 3-(3,4-Dimethylphenyl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29003-72-3
Record name 3-(3,4-Dimethylphenyl)-1,1-dimethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029003723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dimethylphenyl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-3-(3,4-XYLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1,1-dimethylurea typically involves the reaction of 3,4-dimethylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds as follows:

3,4-Dimethylphenyl isocyanate+DimethylamineThis compound\text{3,4-Dimethylphenyl isocyanate} + \text{Dimethylamine} \rightarrow \text{this compound} 3,4-Dimethylphenyl isocyanate+Dimethylamine→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the dimethylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the urea group.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The herbicidal activity, physicochemical properties, and environmental behavior of substituted ureas are heavily influenced by the electronic and steric effects of substituents on the phenyl ring. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Properties

Compound Name Substituents (Phenyl Ring) Water Solubility (mg/L) log KOW (Clog P) Soil Adsorption (log KOC)
3-(3,4-Dimethylphenyl)-1,1-dimethylurea 3,4-dimethyl Inferred: ~50–100 Inferred: 2.8–3.2 Inferred: 2.5–2.8
Diuron (DCMU) 3,4-dichloro 35.6 2.87 2.87
Chlorotoluron 3-chloro-4-methyl 76.0 2.5 2.5
Monuron 4-chloro 230 2.1 2.1
Isoproturon 4-isopropyl 70.2 2.5 2.5
Linuron 3,4-dichloro-1-methoxy 63.8 3.0 3.0

Notes:

  • Water solubility : Methyl groups (electron-donating) increase solubility compared to chlorine (electron-withdrawing). For example, chlorotoluron (3-chloro-4-methyl) has higher solubility than diuron (3,4-dichloro) .
  • Lipophilicity (Clog P) : Methyl groups moderately increase log KOW compared to hydrogen but less than chlorine. Diuron (Clog P = 2.87) is more lipophilic than chlorotoluron (Clog P = 2.5) .
  • Soil adsorption : Higher lipophilicity correlates with stronger soil binding. Diuron’s log KOC (2.87) suggests greater persistence than chlorotoluron (log KOC = 2.5) .

Table 3: Environmental Persistence and Degradation

Compound Half-life in Soil (Days) Primary Degradation Pathway Key Metabolites
Diuron 90–180 Microbial hydrolysis 3,4-dichloroaniline
Chlorotoluron 30–60 Oxidative cleavage 3-chloro-4-methylaniline
Isoproturon 12–30 Photodegradation 4-isopropylaniline
Inferred for this compound Inferred: 60–120 Demethylation/hydrolysis 3,4-dimethylaniline

Notes:

  • Methyl groups may slow degradation compared to chlorine due to reduced electrophilicity. Diuron’s half-life (90–180 days) exceeds chlorotoluron’s (30–60 days) .
  • Microbial degradation : Ureas with electron-withdrawing substituents (e.g., Cl) resist hydrolysis, whereas methyl groups may enhance microbial demethylation .

Key Research Findings

Substituent Effects on Activity: Chlorine atoms significantly enhance PSII inhibition by increasing electron deficiency at the phenyl ring, improving QB site binding. Diuron’s IC50 is 10–50 times lower than methyl-substituted analogs . Methyl groups reduce phytotoxicity but may improve selectivity for non-target organisms .

Environmental Impact :

  • Diuron’s high persistence (log KOC = 2.87) leads to groundwater contamination, whereas methyl-substituted ureas like chlorotoluron exhibit moderate mobility .
  • Synergistic effects with insecticides (e.g., phorate) can enhance phytotoxicity, as seen in linuron and monuron .

Biodegradability :

  • Ureas with methoxy (linuron) or isopropyl (isoproturon) groups degrade faster via oxidative pathways compared to diuron .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethylphenyl)-1,1-dimethylurea
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethylphenyl)-1,1-dimethylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.